1,4-Dimethylimidazole
Overview
Description
1,4-Dimethylimidazole is a compound with the molecular formula C5H8N2. It has a molecular weight of 96.1304 .
Synthesis Analysis
Imidazole synthesis involves various methods such as the Debus-Radiszewski synthesis, Wallach synthesis, dehydrogenation of imidazolines, synthesis from alpha halo-ketones, Marckwald synthesis, and synthesis from amino nitrile . Recent advances in the synthesis of imidazoles have focused on the regiocontrolled synthesis of substituted imidazoles .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethylimidazole is available as a 2D Mol file or as a computed 3D SD file . The crystal structure of a similar compound, 1,2-dimethylimidazole, is monoclinic, with a = 8.2492 (6) Å, b = 7.2496 (5) Å, c = 9.2882 (7) Å, β = 99.214 (2)°, V = 548.30 (7) Å .
Physical And Chemical Properties Analysis
1,4-Dimethylimidazole has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C. Its enthalpy of vaporization is 43.5±3.0 kJ/mol, and it has a flash point of 84.8±18.7 °C .
Scientific Research Applications
Pharmaceutical Research
Imidazole derivatives, including 1,4-Dimethyl-1H-imidazole, are known for their wide range of bioactivities. They are explored for potential use in developing new medications with antimicrobial, anticancer, antiparasitic, antihypertensive, antineuropathic, and anti-inflammatory properties .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of more complex molecules with imidazole rings which are prevalent in many pharmaceuticals .
Material Science
Imidazoles can be used in the development of new materials, such as polymers and coatings, due to their stability and reactivity .
Catalysis
In chemical reactions, 1,4-Dimethyl-1H-imidazole may act as a catalyst or a component of catalytic systems due to its unique electronic properties .
Agricultural Chemistry
Imidazole derivatives are investigated for their potential use in pesticides and herbicides to protect crops from pests and diseases .
Biochemistry Research
These compounds can be used as probes or inhibitors in biochemical pathways to understand enzyme mechanisms or disrupt pathogenic microorganisms’ metabolic processes .
Environmental Science
Research into imidazoles includes their application in environmental cleanup efforts, such as the removal of pollutants or heavy metals from water sources .
Analytical Chemistry
They may also be used within analytical chemistry for the development of sensors or indicators due to their ability to participate in selective reactions .
Safety and Hazards
Future Directions
Imidazole compounds have a broad range of applications due to their chemical and biological properties. They are used in the development of new drugs and have shown various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mechanism of Action
Target of Action
1,4-Dimethyl-1H-imidazole, also known as 1,4-Dimethylimidazole, is a heterocyclic compound that plays a key role in various biochemical processes Imidazole compounds are known to interact with various biological targets, such as enzymes and receptors, influencing their activity .
Mode of Action
For instance, the N3 of the imidazole compound binds to the heme iron atom of ferric cytochrome P450 . This interaction can lead to changes in the activity of the target, influencing various biological processes .
Biochemical Pathways
They are key components of functional molecules used in various applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole compounds are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
The properties of imidazole compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
1,4-dimethylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-7(2)4-6-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHTXORQJNCSII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212784 | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6338-45-0 | |
Record name | 1,4-Dimethylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6338-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Dimethylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6338-45-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40745 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dimethyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-DIMETHYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NF7MPO9DZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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